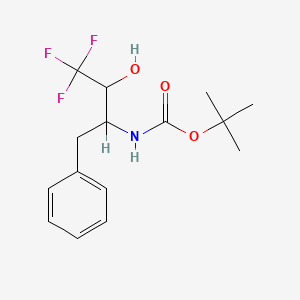

tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Description

tert-Butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group, a trifluoromethyl moiety, a hydroxyl group, and a phenyl ring. Fluorine atoms enhance lipophilicity and metabolic stability, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing crystallinity and solubility .

Properties

IUPAC Name |

tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-11(12(20)15(16,17)18)9-10-7-5-4-6-8-10/h4-8,11-12,20H,9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFMLQKDFXFOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

Catalytic hydrogenation using transition metal catalysts represents a cornerstone for enantioselective synthesis. For the chloro analog tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate , rhodium complexes with chiral bisphosphine ligands achieved diastereomeric ratios up to 95:5 (2R,3S)/(2S,3S) under optimized conditions . Key parameters include:

-

Catalyst System : [Rh(COD)₂]OTf paired with R-Xyl-PhanePhos or S-PCyCo-BoPhoz ligands.

-

Conditions : 65°C, 10 bar H₂, 20 hours in solvents like dichloroethane (DCE) or ethanol.

-

Performance : Conversions >99% with enantiomeric excess (e.e.) up to 97% .

For the trifluoro variant, substituting the chloromethyl ketone precursor with a 4,4,4-trifluoro-3-keto-1-phenylbutan-2-yl intermediate would necessitate evaluating ligand compatibility. The electron-withdrawing trifluoromethyl group may reduce substrate reactivity, requiring higher catalyst loadings or prolonged reaction times.

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) reductions offer a cost-effective route to secondary alcohols. In the chloro analog’s synthesis, NaBH₄ in tetrahydrofuran (THF)/ethanol at 0–20°C yielded the (2S,3S)-diastereomer in 56% yield , albeit with impurities (e.g., 2.6% des-chloro byproduct) . Critical steps include:

-

Substrate Dissolution : THF/ethanol (1:1 v/v) at 10°C.

-

Reduction : Gradual addition of NaBH₄ to avoid exothermic side reactions.

-

Workup : Acidic quench (H₂SO₄) and pH adjustment to 6.5–7.0 for crystallization .

Adapting this for the trifluoro compound would require addressing the stability of the trifluoromethyl group under basic conditions. Solvent systems like THF/hexane or ethyl acetate/water may improve selectivity, as seen in analogous reductions .

Diisobutylaluminum Hydride (DIBAH) Reductions

DIBAH, a selective reducing agent for ketones, achieved >90% conversion in the chloro analog’s synthesis when paired with additives like acetone or cyclohexanol . Example conditions include:

-

Solvent : Toluene at 25°C.

-

Additives : Acetone (2 eq.) to modulate reactivity and reduce over-reduction.

For the trifluoro derivative, DIBAH’s compatibility with electron-deficient ketones must be validated. Cyclohexanol’s hydroxyl group may stabilize intermediates via hydrogen bonding, enhancing diastereoselectivity.

Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction, a reversible alcohol-mediated process, converted 100 g of chloromethyl ketone to the (1S,2S)-alcohol in 80% yield using aluminum isopropoxide in refluxing isopropyl alcohol . Key advantages:

-

Solvent/Reagent Synergy : Isopropyl alcohol acts as both solvent and hydrogen donor.

-

Workup : Distillation under vacuum followed by recrystallization from IPA/water.

Applying this to the trifluoro ketone would test the equilibrium’s sensitivity to the trifluoromethyl group’s electronegativity. Excess isopropyl alcohol or elevated temperatures (e.g., 80°C) may drive the reaction to completion.

Resolution of Diastereomeric Mixtures

Chiral resolution remains critical for accessing enantiopure material. For the chloro analog, pH-controlled extraction (pH 7.0) with di-tert-butyldicarbonate in toluene enriched the (2R,3S)-isomer to 95:5 d.r. . Similar strategies for the trifluoro compound could involve:

-

Chiral Auxiliaries : Incorporating temporary stereodirecting groups during synthesis.

-

Crystallization : Exploiting differential solubility of diastereomeric salts (e.g., tartaric acid derivatives).

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | d.r. (2R,3S:2S,3S) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Rh/R-Xyl-PhanePhos | DCE/Ethanol | 65 | 99 | 95:5 |

| NaBH₄ Reduction | NaBH₄ | THF/Ethanol | 0–20 | 56 | 85:15 |

| DIBAH Reduction | DIBAH + Acetone | Toluene | 25 | 90 | 88:12 |

| MPV Reduction | Aluminum Isopropoxide | Isopropyl Alcohol | 80 | 80 | 90:10 |

Chemical Reactions Analysis

Hydrolysis

Oxidation/Reduction

-

Oxidation of hydroxyl group : Conversion of 3-hydroxy to ketone using oxidants like Dess-Martin periodinane.

-

Reduction : Potential reduction of carbamate to amine (e.g., LiAlH4), though hindered by steric bulk.

Substitution/Elimination

-

SN2 displacement : The trifluoro group may enhance leaving group ability (e.g., hydroxyl → triflate → alkyne coupling).

-

Elimination : Formation of α,β-unsaturated carbamate under basic conditions.

Stability and Degradation

Analytical Characterization

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate is utilized in the development of pharmaceutical compounds due to its unique trifluoromethyl group, which enhances metabolic stability and bioactivity. Its structure allows for modifications that can lead to potent drug candidates targeting various diseases.

Case Study: Research has shown that derivatives of this compound exhibit significant activity against specific cancer cell lines. For instance, studies indicate that modifications to the carbamate moiety can improve selectivity and reduce toxicity in therapeutic applications.

Analytical Chemistry

This compound serves as a standard reference material in analytical method development and validation. Its distinct properties facilitate the calibration of analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry).

Table 1: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Method Validation | HPLC | Improved accuracy in quantification |

| Quality Control | LC-MS | Enhanced detection limits |

Material Science

In materials science, this compound is explored for its potential use in polymer synthesis. The incorporation of trifluoromethyl groups can impart desirable thermal and mechanical properties to polymers.

Case Study: A recent study demonstrated the successful incorporation of this compound into a polymer matrix, resulting in materials with enhanced hydrophobicity and chemical resistance, making them suitable for coatings and packaging applications.

Mechanism of Action

The mechanism by which tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl group may form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other tert-butyl carbamates with variations in substituents and backbone geometry. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Key Observations:

- Fluorine Substitution: The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs like tert-butyl (4-chlorophenethyl)carbamate .

- Hydrogen Bonding : The hydroxyl group enables stronger intermolecular interactions than compounds lacking polar groups (e.g., tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate ). This may improve crystallinity, as suggested by hydrogen-bonding patterns discussed in crystallographic studies .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Lipophilicity (LogP): The trifluoromethyl group increases LogP compared to non-fluorinated carbamates. For example, tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate has a LogP of 4.17 , while the target compound’s LogP is likely higher due to three fluorine atoms.

- Solubility : Hydroxyl and carbamate groups may improve aqueous solubility relative to purely hydrophobic analogs like tert-butyl (4-chlorophenethyl)carbamate .

Biological Activity

Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS No: 1311317-58-4) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article compiles findings from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds. The molecular formula is C13H16F3N1O2, with a molecular weight of approximately 273.27 g/mol. Its structure includes a tert-butyl group and a carbamate moiety that may influence its interaction with biological targets.

Neuroprotective Effects

The neuroprotective potential of compounds containing trifluoromethyl groups has been documented. For example, derivatives of phenolic antioxidants have shown efficacy in reducing glutamate-induced toxicity in neuronal cells . This suggests that this compound may also possess neuroprotective properties through mechanisms such as inhibition of oxidative stress and modulation of inflammatory responses.

Inhibition of Enzymatic Activity

Studies on related compounds indicate that they can act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, some phenolic compounds have demonstrated inhibition of β-secretase and acetylcholinesterase activities . This suggests that this compound might similarly inhibit these enzymes, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Experimental Data

Potential Applications

Given its structural characteristics and the biological activity observed in related compounds, this compound may have applications in:

- Neuroprotective agents for treating neurodegenerative diseases.

- Antioxidants in food preservation and cosmetic formulations.

- Pharmaceutical intermediates for developing novel therapeutics targeting oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate be confirmed experimentally?

- Methodology : Use X-ray crystallography to resolve the absolute configuration. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing diffraction data . For example, if the compound crystallizes in a chiral space group, Flack or Hooft parameters can confirm enantiopurity. If crystals are unavailable, compare experimental NMR coupling constants (e.g., ) with DFT-calculated values for diastereomers.

Q. What synthetic routes optimize yield for this carbamate derivative?

- Methodology :

- Step 1 : Condense tert-butyl carbamate precursors with trifluoromethyl ketones under mild basic conditions (e.g., KCO) to avoid racemization .

- Step 2 : Use coupling agents like EDCI/HOBt for amide bond formation if intermediates require functionalization .

- Step 3 : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via flash chromatography. Typical yields for similar carbamates range from 45–70% .

Q. How can impurities in the final product be identified and quantified?

- Methodology :

- HPLC-MS : Use a C18 column with acetonitrile/water gradient elution to separate impurities. MS fragmentation patterns help identify byproducts (e.g., deprotected amines or hydroxylated side products) .

- F NMR : Leverage the distinct chemical shifts of trifluoromethyl groups to detect fluorinated impurities .

Advanced Research Questions

Q. What computational methods validate the observed reactivity of the trifluoromethyl group in catalytic applications?

- Methodology :

- DFT Calculations : Model transition states for nucleophilic attacks on the CF group using Gaussian or ORCA software. Compare activation energies for SN2 vs. radical pathways .

- Docking Studies : If the compound is a protease inhibitor, simulate binding interactions (e.g., with HIV-1 protease) using AutoDock Vina. The hydroxy and carbamate groups may form hydrogen bonds with catalytic residues .

Q. How do crystallographic data discrepancies (e.g., R-factor > 5%) arise, and how can they be resolved?

- Analysis : High R-factors may stem from:

- Disorder : Refine split positions for flexible groups (e.g., tert-butyl) in SHELXL .

- Twinning : Use PLATON to check for twinning and apply TWIN/BASF commands during refinement .

- Example : A related carbamate (CAS: 951127-25-6) required anisotropic displacement parameters for the CF group to reduce R1 to <2% .

Q. What strategies mitigate racemization during multi-step synthesis?

- Methodology :

- Low-Temperature Reactions : Perform acylations at −20°C to stabilize stereocenters .

- Chiral Auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to prevent epimerization .

- Kinetic Resolution : Use enzymes like lipases to selectively hydrolyze undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.